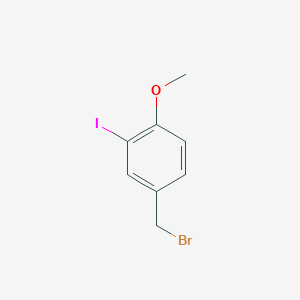

3-Iodo-4-methoxybenzyl bromide

Overview

Description

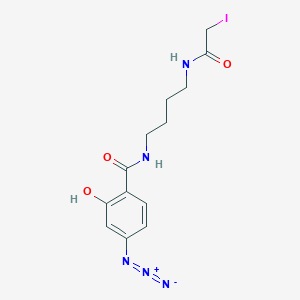

3-Iodo-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H8BrIO. It has a molecular weight of 326.96 .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a bromine atom attached to a benzene ring, which also has a methoxy group (OCH3) attached to it . The InChI code for this compound is 1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 .Scientific Research Applications

Synthesis in Oligoribonucleotides

4-Methoxybenzyl group, related to 3-Iodo-4-methoxybenzyl bromide, has been utilized in the synthesis of oligoribonucleotides. This process involves the introduction of the 4-methoxybenzyl group directly to the 2′-hydroxyl group of adenosine, which can then be used successfully in the synthesis of oligoribonucleotides via the phosphotriester approach. The group can be rapidly removed from the oligoribonucleotides, allowing for effective synthesis and characterization through enzymatic hydrolysis (Takaku & Kamaike, 1982).

Solvolysis Studies

Solvolysis of 4-methoxybenzyl chloride and bromide has been investigated to understand the effects of different solvents on these compounds. The study provides insights into the nucleophilic solvent participation and offers a deeper understanding of the solvolysis process, relevant for various chemical syntheses, including those involving this compound (Liu, Duann, & Hou, 1998).

Anti-Plasmodial Applications

The compound (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, synthesized using a process involving 4-methoxybenzyl alcohol and bromide, has shown promising antiplasmodial activity. This highlights the potential of derivatives of this compound in medical research, particularly in the development of anti-malarial drugs (Hadanu et al., 2010).

Structural Properties in Dendritic Material Synthesis

The structural properties of methoxy derivatives of benzyl bromide, including compounds like this compound, have been determined to be of interest for their potential use as building blocks in the synthesis of dendritic materials. The study of these structural properties is crucial for the development of new materials (Pan et al., 2005).

Pharmaceutical Applications

The development of a p-methoxybenzyl bromide generator for PMB protection in a continuous flow system demonstrates the utility of methoxybenzyl bromides in pharmaceutical manufacturing. This system shows compatibility with electron-rich aromatic substrates and has been successfully applied to pharmaceutically relevant intermediates (Otake et al., 2019).

Synthesis in Anticancer Research

Compounds like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized using processes that involve benzyl bromides. These compounds have been evaluated for their anticancer activities, indicating the potential role of this compound derivatives in cancer research (Bekircan et al., 2008).

Safety and Hazards

3-Iodo-4-methoxybenzyl bromide is classified as Acute toxicity, Oral (Category 3), H301, and Long-term (chronic) aquatic hazard (Category 4), H413 . It is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name |

4-(bromomethyl)-2-iodo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGHGMVOEHPMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B3040283.png)

![Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040289.png)

![Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3040292.png)

![3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3040301.png)

![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)